Diethyl 4-ethylbenzene-1,2-dicarboxylate
Description
Diethyl 4-ethylbenzene-1,2-dicarboxylate is a derivative of phthalic acid, where the benzene ring is substituted with an ethyl group at the para-position (4-position) and two ethyl ester groups at the 1,2-positions.
Properties
CAS No. |
35081-14-2 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
diethyl 4-ethylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H18O4/c1-4-10-7-8-11(13(15)17-5-2)12(9-10)14(16)18-6-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
KJRGCOQCHLMKGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 4-ethylbenzene-1,2-dicarboxylate typically involves the esterification of 4-ethylbenzene-1,2-dicarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
4-ethylbenzene-1,2-dicarboxylic acid+2ethanolH2SO4diethyl 4-ethylbenzene-1,2-dicarboxylate+2water
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time. The use of catalysts such as p-toluenesulfonic acid can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: Diethyl 4-ethylbenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products:
Oxidation: 4-ethylbenzene-1,2-dicarboxylic acid.
Reduction: Diethyl 4-ethylbenzene-1,2-dicarbinol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
Diethyl 4-ethylbenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of diethyl 4-ethylbenzene-1,2-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural analogs include:
*Calculated based on structural inference.
Physical and Chemical Properties
- Cyclohexane derivatives (e.g., C₁₂H₂₀O₄) exhibit even greater hydrophobicity due to their saturated, non-aromatic structure .
- Reactivity : Diethyl acetylenedicarboxylate (C₈H₁₀O₄) is highly reactive due to its acetylene group, enabling participation in cycloaddition reactions, unlike the aromatic or alicyclic analogs .
- Volatility : Branched esters (e.g., bis(2-methylpropyl) derivatives) have lower volatility than linear-chain esters like DEP, making them preferable in high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
